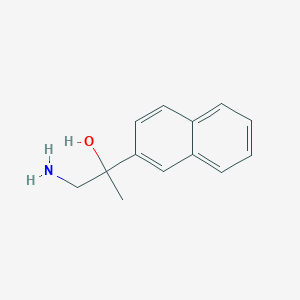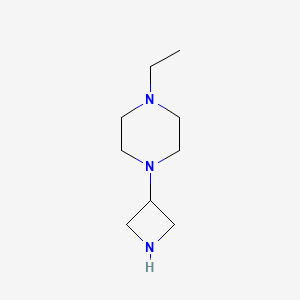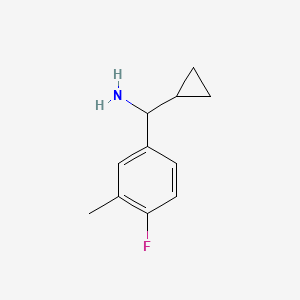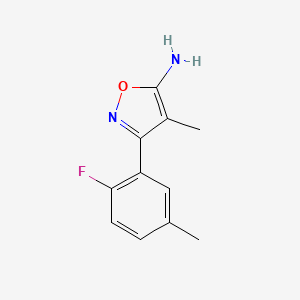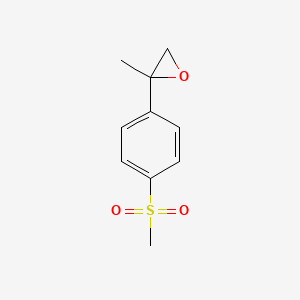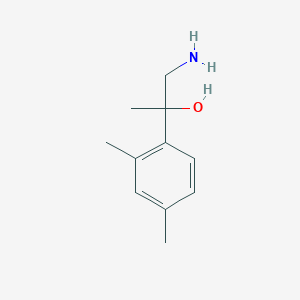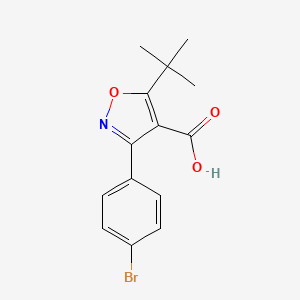
3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of phenylacetic acid, which is an organic compound containing a bromine atom in the para position . It’s likely to be a white to beige crystalline powder .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole are synthesized from key intermediates in the synthesis of heterocyclic liquid crystals .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of 3-(4-bromophenyl)propionic acid, which has a molecular formula of C9H9BrO2 .Physical And Chemical Properties Analysis
The compound is likely to have properties similar to those of 3-(4-bromophenyl)propionic acid, which has a melting point of 133-136 °C and is soluble in methanol .Applications De Recherche Scientifique
Enantioselective Synthesis and Pharmaceutical Intermediates
Research on 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid and related compounds highlights its utility in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. These derivatives have been synthesized enantioselectively through electrophilic attack strategies, employing tert-butyl bromoacetate and showcasing potential as intermediates in pharmaceutical applications (Arvanitis et al., 1998).
Advanced Material Synthesis
The compound also finds applications in the synthesis of advanced materials, such as in the preparation of highly water-soluble stable free radicals through hetero-Cope rearrangement, demonstrating the compound's versatility in creating novel materials with specific properties (Marx & Rassat, 2002).
Bioactive Molecule Development
Moreover, its use extends to the development of bioactive molecules, including peptidomimetics and compounds with potential biological activities. For instance, its derivatization into 5-amino-1,2,3-triazole-4-carboxylates serves as a foundation for constructing triazole-based scaffolds, crucial for peptidomimetics or biologically active compounds, thereby illustrating its significant role in medicinal chemistry (Ferrini et al., 2015).
Organic Synthesis and Chemical Transformations
Additionally, the chemical is integral to studies on organic synthesis and chemical transformations, including the synthesis of anticonvulsants and the exploration of new synthetic routes. These studies not only broaden the scope of its applications but also contribute to a deeper understanding of its chemical properties and reactivity (Unverferth et al., 1998).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)12-10(13(17)18)11(16-19-12)8-4-6-9(15)7-5-8/h4-7H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPLNFHGPRLKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)
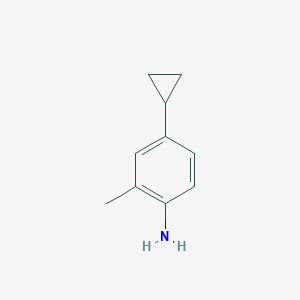
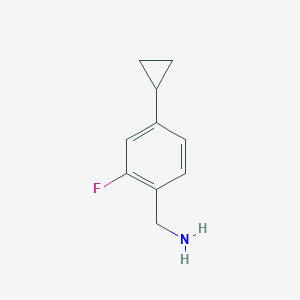
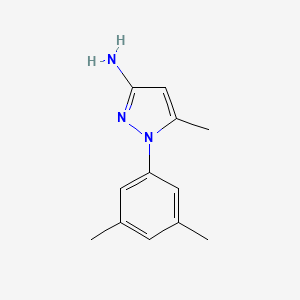
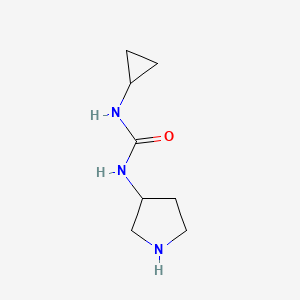

![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)
